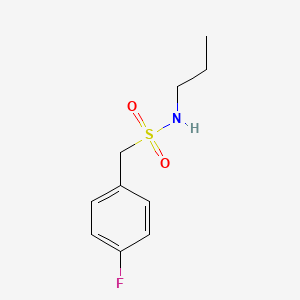

![molecular formula C17H17NO2 B4581473 1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one

Overview

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various chemical transformations. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies, showcasing the intricate steps involved in synthesizing such complex molecules (Thippeswamy et al., 2011).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of synthesized compounds. The above-mentioned compound crystallizes in the triclinic crystal class, with detailed parameters defining its structure. Such studies are essential for understanding the spatial arrangement of atoms within the compound and its dimeric nature, further contributing to the knowledge of its chemical behavior (Thippeswamy et al., 2011).

Scientific Research Applications

Crystal Packing Interactions

Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound closely related to 1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, emphasizes the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding in crystal packing. These interactions contribute to the formation of unique structural motifs, such as zigzag double-ribbons and double-columns in the crystal lattice, illustrating the compound's potential for developing materials with specialized physical properties (Zhang, Wu, & Zhang, 2011).

Physico-Chemical Properties for Beta-Adrenolytics

The investigation of physico-chemical properties of compounds derived from 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, which are structurally similar to 1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, is crucial for understanding their beta-adrenolytic activity. Parameters such as lipophilicity, surface activity, and adsorbability are integral for elucidating the relationship between structure and biological activity, offering insights into drug design and development (Stankovicová et al., 2014).

Drug Metabolism via Biocatalysis

The application of biocatalysis to drug metabolism, using microbial-based systems for producing mammalian metabolites, showcases the importance of understanding the metabolic pathways of drugs and their intermediates, including compounds like 1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one. This approach is instrumental in generating metabolites for further studies and clinical investigations, demonstrating the compound's relevance in pharmacokinetics and drug discovery processes (Zmijewski et al., 2006).

Polymer Chemistry Applications

The synthesis and characterization of self-assembling block copolymers containing bioadhesive end groups highlight the versatility of hydroxyphenyl derivatives, similar to 1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one, in materials science. These compounds facilitate the creation of micelles and hydrogels with potential applications in drug delivery systems and biomedical engineering, showcasing the material's adaptability and function in advanced polymer technologies (Huang, Lee, Ingram, & Messersmith, 2002).

properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(2-hydroxyanilino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-13-7-9-14(10-8-13)16(19)11-12-18-15-5-3-4-6-17(15)20/h3-12,18,20H,2H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZDWCIKVDBPHV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)

![2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile](/img/structure/B4581410.png)

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)